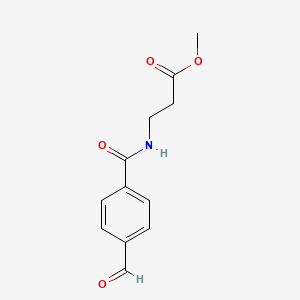












|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)=[O:2].ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.Cl.[CH3:35][O:36][C:37](=[O:41])[CH2:38][CH2:39][NH2:40]>CN(C=O)C.C(N(CC)CC)C>[CH3:35][O:36][C:37](=[O:41])[CH2:38][CH2:39][NH:40][C:7](=[O:9])[C:6]1[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[CH:11][CH:10]=1 |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
14.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
21.1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC(CCN)=O
|
|
Name
|
|
|
Quantity
|
17.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
15.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC(CCN)=O
|
|
Name
|
|
|
Quantity
|
34.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate (200 mL) and water (200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCNC(C1=CC=C(C=C1)C=O)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.2 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |